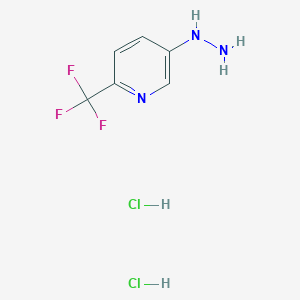

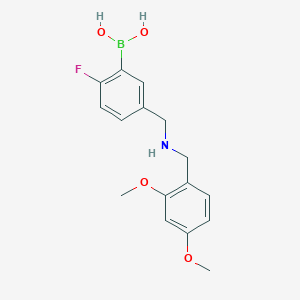

(5-(((2,4-Dimethoxybenzyl)amino)methyl)-2-fluorophenyl)boronic acid

Descripción general

Descripción

“(5-(((2,4-Dimethoxybenzyl)amino)methyl)-2-fluorophenyl)boronic acid” is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis . The most important application of these compounds is the Suzuki–Miyaura (SM) coupling reaction .

Synthesis Analysis

The synthesis of this compound could potentially involve the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Molecular Structure Analysis

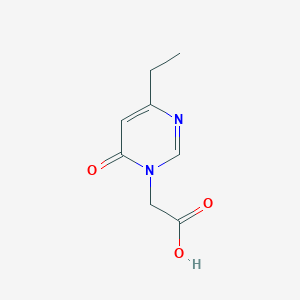

The molecular formula of this compound is C14H18BNO5 . It has an average mass of 291.107 Da and a monoisotopic mass of 291.127808 Da .

Aplicaciones Científicas De Investigación

Novel Synthesis Methods

A study by Durrani and Tyman (1980) introduced a novel reaction involving dimethoxyfluorobenzene, which is structurally related to the compound , for synthesizing homologous orsellinic acids and their methyl ethers. This method emphasizes the role of boronic acid derivatives in synthesizing complex organic molecules, showcasing their utility in organic synthesis (Durrani & Tyman, 1980).

Biological Sensor Applications

Das et al. (2003) explored amino-3-fluorophenyl boronic acids, closely related to the query compound, for constructing glucose sensing materials. These materials operate at physiological pH, highlighting the potential of fluorophenyl boronic acids in developing biologically relevant sensors (Das et al., 2003).

Organic Synthesis Intermediate

Boron Neutron Capture Therapy (BNCT)

Zaidlewicz et al. (2003) synthesized boronated phenylalanine analogues with a quaternary center, including compounds similar to the query molecule, as potential boron carriers for BNCT. BNCT is a cancer treatment strategy that targets tumor cells selectively, demonstrating the potential medical applications of boronic acid derivatives (Zaidlewicz et al., 2003).

Fluorescent Sensing

A study by McGregor, Pardin, and Skene (2011) on water-soluble amino-naphthalenes and amino-fluorenes, used as model fluorophores, illustrates the potential of fluorophenyl boronic acids in developing fluorescent sensors for detecting biological molecules like saccharides (McGregor et al., 2011).

Direcciones Futuras

The future directions for this compound could involve its use in further development and optimization of the Suzuki–Miyaura (SM) coupling reaction . This reaction is a key method for forming carbon–carbon bonds, and advancements in this area could have significant implications for organic synthesis .

Propiedades

IUPAC Name |

[5-[[(2,4-dimethoxyphenyl)methylamino]methyl]-2-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BFNO4/c1-22-13-5-4-12(16(8-13)23-2)10-19-9-11-3-6-15(18)14(7-11)17(20)21/h3-8,19-21H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNXHPSQLIAAHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)CNCC2=C(C=C(C=C2)OC)OC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(((2,4-Dimethoxybenzyl)amino)methyl)-2-fluorophenyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1458582.png)

![2-[2-(2,2,3,3-Tetrafluoropropoxy)ethoxy]ethan-1-ol](/img/structure/B1458589.png)

![4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1458591.png)

![1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1458592.png)

![5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1458595.png)